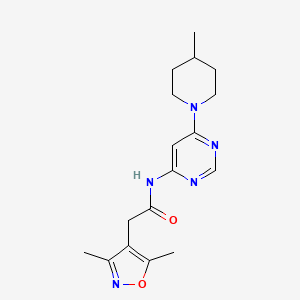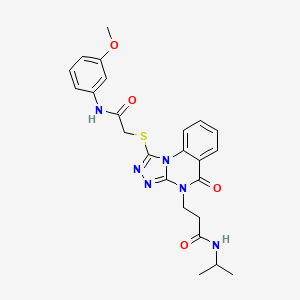![molecular formula C7H10N2O2S B2450248 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid CAS No. 1485749-64-1](/img/structure/B2450248.png)
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid” is a compound that contains a thiazole ring. Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Synthesis and Biological Activity :
- 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid derivatives exhibit antimicrobial properties and have been found to promote plant growth and increase seed yield and oil content in rapeseed (Mickevičius et al., 2013).
Combinatorial Library Synthesis :
- This compound is used in the synthesis of combinatorial libraries, which are collections of structurally diverse compounds for drug discovery. The process involves creating derivatives of the compound to explore various biological activities (Zhuravel et al., 2005).
Potentiating AMPA Receptors :
- Derivatives of this compound have been explored as potentiators for AMPA receptors, which are involved in fast synaptic transmission in the central nervous system (Shepherd et al., 2002).
Antitumor and Antifilarial Agents :
- Some derivatives of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid have shown potential as antitumor and antifilarial agents. They have been observed to inhibit leukemia cell proliferation and demonstrate in vivo antifilarial activity (Kumar et al., 1993).
Enantioselective Synthesis :
- The compound is used in enantioselective synthesis, which is crucial for creating drugs with specific three-dimensional structures that fit their target molecules (Pajouhesh et al., 2000).
Anti-Diabetic Agents :
- S-substituted acetamide derivatives of this compound have been synthesized and evaluated for their anti-diabetic potential. They show promising enzyme inhibition activity against α-glucosidase, a key enzyme in diabetes management (Abbasi et al., 2020).
Fungicidal and Antivirus Activity :
- Novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, related to the compound , have exhibited good fungicidal and antivirus activities, suggesting potential applications in agriculture and healthcare (Fengyun et al., 2015).
Antimicrobial Activity and Coating Applications :
- Coumarin-thiazole derivatives of this compound have been studied for their antimicrobial activities. These compounds, when incorporated into polymers like polyurethane varnish, exhibit good antimicrobial effects, suggesting potential in creating antimicrobial surfaces and coatings (El‐Wahab et al., 2014).
Corrosion Inhibitor :
- A study has shown that 2-amino-4-methyl-thiazole, a related compound, can serve as an effective corrosion inhibitor for mild steel in acidic environments, indicating potential industrial applications (Yüce et al., 2014).
Orientations Futures
Thiazoles are an important class of compounds in medicinal chemistry, and there is ongoing research into the design and development of different thiazole derivatives . Future research could focus on the synthesis, characterization, and biological evaluation of “2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid” and related compounds.
Propriétés
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-3-12-7(8-4)9-5(2)6(10)11/h3,5H,1-2H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSQOUBWSOTEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate](/img/structure/B2450166.png)
![4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2450169.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2450174.png)
![1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2450175.png)


![2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2450180.png)
![2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2450181.png)



![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2450187.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2450188.png)